Celastrol
Overview
Description
Celastrol is a chemical compound isolated from the root extracts of Tripterygium wilfordii (Thunder god vine) and Tripterygium regelii (Regel’s threewingnut). It is a pentacyclic nortriterpen quinone and belongs to the family of quinone methides . In mice, celastrol is an NR4A1 agonist that alleviates inflammation and induces autophagy . It has been shown to have obesity-controlling effects in mice by inhibiting negative regulators of leptin .
Synthesis Analysis
Celastrol can bind to a number of proteins in the parasite. Among the 31 identified potential target proteins of Celastrol, Pf Spdsyn and Pf EGF1-α were verified to be two critical target proteins, suggesting the role of Celastrol in interfering with the de novo synthesis of spermidine and proteins of the parasite . The combined action of CYP716C52 and CYP81AM1 results in the enzymatic synthesis of a compound that we name celastrogenic acid .
Molecular Structure Analysis
Celastrol is a pentacyclic triterpenoid that resides in the family of quinone methides , with a chemical structure of (9β, 13α, 14β, 20α)-3-hydroxy-9, 13-dimethyl-2-oxo-24,25,26-trinoroleana-1 (10), 3, 5, 7 tetraen-29-oic acid .
Chemical Reactions Analysis
Celastrol has been found to inhibit the proinflammatory activity of high mobility group protein 1 (HMGB1) by directly binding to it and then blocking the binding of HMGB1 to its inflammatory receptors in the microenvironment of ischemia and hypoxia . It also inhibits PTP1B and TCPTP and restores CNS leptin sensitivity via reversible non-competitive allosteric binding to the catalytic domain .
Scientific Research Applications
Cancer Treatment and Prevention : Celastrol has shown efficacy in inhibiting tumor cell proliferation and enhancing the effects of other cancer treatments. It has been studied for its potential in treating multiple cancer types, including liver, breast, prostate, and glioma cancers. Celastrol's mechanism involves modulating pathways such as NF-κB and proteasome activity, and affecting apoptosis in cancer cells (Yang et al., 2006), (Sethi et al., 2007).
Neuroprotective Effects : Studies have explored celastrol's potential in treating various central nervous system disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. It acts through mechanisms such as induction of neuroprotective factors, inhibition of cellular apoptosis, and reduction of reactive oxygen species (Schiavone et al., 2021).
Inflammatory and Autoimmune Diseases : Celastrol has been studied for its effects on inflammatory and autoimmune conditions, like rheumatoid arthritis and systemic lupus erythematosus. It modulates various molecular targets and cellular responses, including pro-inflammatory cytokines and NF-κB pathway (Kannaiyan et al., 2011).
Metabolic Diseases : Research indicates potential applications of celastrol in metabolic diseases like obesity, type 2 diabetes, atherosclerosis, and osteoporosis. It affects various pathways including leptin sensitivity, energy metabolism, and lipid metabolism (Xu et al., 2021).
Antioxidant and Cytoprotective Roles : Celastrol has been found to up-regulate proteins involved in protection against oxidative stress, including heme oxygenase 1 and peroxiredoxins, as well as proteins controlling iron homeostasis, suggesting its role in cellular protection (Hansen et al., 2011).
Inhibition of Protein Misfolding : Its role in treating protein misfolding disorders has also been highlighted, where it affects quality control and processing of proteins in the endoplasmic reticulum (Hansen et al., 2011).
Anti-Angiogenic Properties : Celastrol has demonstrated antiangiogenic activity, notably in the context of tumor growth and metastasis, by affecting VEGF receptors expression (Huang et al., 2008).
Proteasome Inhibition : It acts as a potent natural proteasome inhibitor, suggesting its utility in conditions where proteasome activity is implicated (Yang et al., 2006).
Improvement of Drug Delivery and Bioavailability : Strategies to overcome celastrol's limitations, such as poor water solubility and low bioavailability, are being researched. These include combination therapies, development of structural derivatives, and nano/micro-systems (Shi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSQWZMSAGSHN-JJWQIEBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040993 | |
Record name | Celastrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Celastrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002385 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Celastrol | |
CAS RN |
34157-83-0 | |
Record name | Celastrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34157-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripterine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034157830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celastrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9β,13α,14β,20α)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CELASTROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8GG98663L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Celastrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002385 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.